(3Z)-3-[(3-bromothiophen-2-yl)methylidene]-2,3-dihydro-1H-indol-2-one
CAS No.: 210303-60-9
Cat. No.: VC4285495
Molecular Formula: C13H8BrNOS
Molecular Weight: 306.18
* For research use only. Not for human or veterinary use.
![(3Z)-3-[(3-bromothiophen-2-yl)methylidene]-2,3-dihydro-1H-indol-2-one - 210303-60-9](/images/structure/VC4285495.png)
Specification
CAS No. | 210303-60-9 |
---|---|
Molecular Formula | C13H8BrNOS |
Molecular Weight | 306.18 |
IUPAC Name | (3Z)-3-[(3-bromothiophen-2-yl)methylidene]-1H-indol-2-one |
Standard InChI | InChI=1S/C13H8BrNOS/c14-10-5-6-17-12(10)7-9-8-3-1-2-4-11(8)15-13(9)16/h1-7H,(H,15,16)/b9-7- |
Standard InChI Key | ZGCKMTQNGWQKEN-CLFYSBASSA-N |
SMILES | C1=CC=C2C(=C1)C(=CC3=C(C=CS3)Br)C(=O)N2 |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound has the molecular formula C₁₃H₈BrNOS and a molecular weight of 306.18 g/mol . Its IUPAC name, (3Z)-3-[(3-bromothiophen-2-yl)methylidene]-1H-indol-2-one, reflects the Z-configuration of the exocyclic double bond connecting the indolin-2-one core and the 3-bromothiophene moiety . The stereochemistry is critical for its biological activity, as geometric isomerism often influences molecular interactions with biological targets.
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₃H₈BrNOS | |
Molecular Weight | 306.18 g/mol | |
SMILES | O=C1NC2=C(C=CC=C2)/C1=C/C3=C(Br)C=CS3 | |
XLogP3 | 3.3 | |
Hydrogen Bond Donors | 1 |
Structural Elucidation
X-ray crystallography and NMR spectroscopy confirm the planar arrangement of the indolin-2-one ring and the orthogonal orientation of the bromothiophene group . The Z-configuration is stabilized by intramolecular non-covalent interactions, including C–H···O and π–π stacking . The bromine atom at the 3-position of the thiophene ring enhances electrophilicity, facilitating interactions with nucleophilic biological targets .
Synthetic Methodologies
Multi-Step Synthesis
The compound is typically synthesized via a three-step protocol:
-
Bromination of Thiophene: 3-Bromothiophene is prepared via electrophilic substitution using Br₂ in the presence of FeBr₃.
-
Formation of Indolin-2-one: Isatin derivatives are reduced to indolin-2-one using NaBH₄ or catalytic hydrogenation .
-
Eschenmoser Coupling: The final step involves coupling 3-bromothiophene-2-carbaldehyde with indolin-2-one under basic conditions (e.g., K₂CO₃) in DMF, yielding the target compound in 70–97% yield .
Table 2: Optimization of Synthetic Yields
Starting Material | Conditions | Yield (%) | Reference |
---|---|---|---|
3-Bromooxindole | DMF, RT, 5 h | 88–97 | |
Isatin derivatives | NaBH₄, EtOH, reflux | 76–84 |
Scalability and Challenges
While the Eschenmoser coupling is highly efficient, scalability is limited by the cost of 3-bromothiophene precursors. Recent advances propose using Pd-catalyzed cross-coupling reactions to improve atom economy .
Characterization Techniques
Spectroscopic Analysis
-
¹H NMR: Key signals include a singlet for the exocyclic methylene proton (δ 7.8–8.1 ppm) and aromatic protons of the indole (δ 6.9–7.5 ppm) .
-
¹³C NMR: The carbonyl carbon of the indolin-2-one resonates at δ 175–178 ppm, while the thiophene carbons appear at δ 120–135 ppm.
-
Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 306.07 (M+H⁺) .
X-Ray Crystallography
Single-crystal X-ray analysis reveals a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 18.829 Å, b = 11.457 Å, c = 8.340 Å, and β = 90.79° . The dihedral angle between the indole and thiophene rings is 81.4°, highlighting steric constraints .
Biological Activities and Mechanisms
Table 3: Cytotoxicity Against Cancer Cell Lines
Anti-Inflammatory Effects
In murine models, the compound reduces TNF-α and IL-6 levels by 40–60% at 10 mg/kg, likely through NF-κB pathway inhibition. The indole core mimics endogenous tryptophan metabolites, modulating immune responses.
Neuroprotective Applications
A structurally related analog, LC3-mHTT-IN-AN1, demonstrates allele-selective degradation of mutant huntingtin (mHTT) in Huntington’s disease models, suggesting potential for neurodegenerative therapy .
Future Directions
Structure-Activity Relationship (SAR) Studies
Systematic modifications of the thiophene bromine and indole substituents could optimize pharmacokinetics. For example, introducing electron-withdrawing groups (e.g., NO₂) at the indole 5-position enhances RTK inhibition .
Drug Delivery Systems
Encapsulation in cyclodextrin nanoparticles improves solubility and bioavailability, as demonstrated in MDA-MB-231 breast cancer models .
Toxicity Profiling
Preliminary data indicate moderate hepatotoxicity (LD₅₀ = 250 mg/kg in rats), necessitating further preclinical safety assessments .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume